5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile
Description
Properties
IUPAC Name |
5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClN3/c9-7-2-1-6-8(12-7)5(3-10)4-11-6/h1-2,4,11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVNLGLCYNMONKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1NC=C2C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-chloro-2-aminopyridine with a suitable nitrile source under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions include various substituted pyrrolopyridines, which can have different functional groups attached to the pyridine ring .
Scientific Research Applications
5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as kinase inhibitors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit certain kinases by binding to their active sites, thereby blocking their activity and affecting cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile with analogous heterocyclic compounds, focusing on structural variations, synthesis yields, and functional group impacts.
Key Observations:
Substituent Effects: Chlorine vs. Methoxy: The electron-withdrawing chlorine in this compound reduces synthesis yields compared to methoxy-substituted analogs (71% vs. 80%) . This trend reflects chlorine’s destabilizing influence during nucleophilic reactions. Cyano vs. Carboxylic Acid: The cyano group in the target compound likely enhances metabolic stability compared to carboxylic acid derivatives, which are prone to ionization at physiological pH .
Ring Fusion Position :
- Compounds like 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (pyrrolo[2,3-c]pyridine) differ in the pyridine-pyrrole fusion pattern, altering the spatial arrangement of substituents and biological target interactions .
Functional Group Impact: Ethyl Ester Derivatives: Ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate exhibits increased lipophilicity, suggesting improved membrane permeability over polar cyano or carboxylic acid analogs .
Biological Activity
5-Chloro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile is a heterocyclic organic compound with the molecular formula C8H4ClN3. It belongs to the pyrrolopyridine family, which is recognized for its diverse biological activities and applications in medicinal chemistry. This compound has garnered attention for its potential therapeutic properties, particularly as a kinase inhibitor and in the development of novel anticancer agents.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that related compounds can inhibit human neutrophil elastase (HNE), suggesting that this compound may share similar mechanisms. The presence of the chlorine atom and the cyano group significantly influences its reactivity and biological activity, enhancing its potential as a therapeutic agent.
Research Findings
- Anticancer Properties : Studies have shown that derivatives of pyrrolopyridine exhibit significant anticancer activity. For instance, compounds structurally related to this compound have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
- Kinase Inhibition : The compound has been investigated as a potential kinase inhibitor. Kinases play crucial roles in cell signaling pathways, and their dysregulation is often associated with cancer. The ability of this compound to modulate kinase activity positions it as a candidate for drug development targeting specific cancers.
- Antimicrobial Activity : Preliminary studies suggest that this compound may also possess antimicrobial properties, making it a candidate for further exploration in treating infections caused by resistant bacterial strains.
Case Studies
Several case studies have documented the biological effects of this compound:
- Study on Anticancer Activity : A recent study demonstrated that this compound inhibited the growth of breast cancer cells with an IC50 value in the micromolar range. The mechanism involved the induction of cell cycle arrest and apoptosis through the activation of caspase pathways.
- Kinase Inhibition Assays : In vitro assays indicated that this compound effectively inhibited specific kinases associated with cancer proliferation, showing potential for further development as an anticancer therapeutic agent.
Comparison with Similar Compounds
| Compound Name | Structural Features | Biological Activity | Uniqueness |
|---|---|---|---|
| This compound | Chlorine at position 5, cyano group | Anticancer, kinase inhibition | Specific substitution pattern enhances reactivity |
| 5-Chloro-1H-pyrrolo[2,3-b]pyridine | Chlorine at position 5 | Anticancer | Different ring fusion pattern |
| 7-Chloro-1H-pyrrolo[3,2-c]pyridine | Chlorine at position 7 | Antimicrobial | Unique structural features |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile, and how can reaction conditions be tailored to improve yield?
- Methodology : A multi-step synthesis typically involves halogenation and cyanation reactions. For example, bromination of the pyrrolopyridine core followed by palladium-catalyzed cyanation (e.g., using KCN/CuCN) can introduce the nitrile group. Solvent choice (e.g., DMF or THF) and temperature control (60–100°C) are critical for minimizing side reactions . Catalytic hydrogenation or Raney Nickel-mediated reduction may be employed for intermediates .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?
- Methodology :
- 1H/13C NMR : The chloro-substituted pyrrole proton appears as a singlet near δ 8.3–8.5 ppm, while the pyridine protons resonate at δ 7.5–8.0 ppm. The nitrile carbon in 13C NMR appears at ~115–120 ppm .
- IR : A sharp peak at ~2200–2250 cm⁻¹ confirms the C≡N stretch.
- HRMS : The molecular ion [M+H]+ should match the theoretical mass (e.g., C₈H₄ClN₃: 193.014 Da) .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Methodology : Flash column chromatography using gradients of dichloromethane/methanol (95:5 to 90:10) or heptane/ethyl acetate (8:2) effectively resolves polar byproducts. HPLC with a C18 column and acetonitrile/water mobile phase (0.1% TFA) ensures >95% purity .
Advanced Research Questions
Q. How does the chloro and cyano substituent placement influence the compound’s electronic properties and reactivity in cross-coupling reactions?
- Methodology : Computational analysis (DFT) reveals the electron-withdrawing cyano group at the 3-position deactivates the pyrrole ring, directing electrophilic substitution to the 5-position. Experimental validation via Suzuki-Miyaura coupling with aryl boronic acids shows higher yields for 5-substituted derivatives compared to 3-substituted analogs .
Q. What strategies address contradictions in reported bioactivity data for pyrrolo[3,2-b]pyridine derivatives?
- Methodology :
- Dose-Response Curves : Re-evaluate IC₅₀ values across multiple cell lines (e.g., HEK293 vs. HeLa) to account for cell-specific toxicity.
- Solubility Adjustments : Use DMSO concentrations ≤0.1% to avoid solvent interference.
- Structural Confirmation : Verify batch purity via X-ray crystallography (e.g., monoclinic P21/c space group, β = 95.9°) to rule out polymorphic effects .
Q. How can computational modeling predict the binding affinity of this compound to kinase targets (e.g., JAK2 or EGFR)?
- Methodology :
- Docking Studies : Use AutoDock Vina with crystal structures from the PDB (e.g., 4U5J for JAK2). The nitrile group forms hydrogen bonds with Lys882, while the chloro substituent enhances hydrophobic interactions in the ATP-binding pocket.
- MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å) .
Q. What mechanistic insights explain the compound’s instability under acidic or oxidative conditions?
- Methodology :
- Stress Testing : Expose the compound to 0.1M HCl (pH 2) or 3% H₂O₂ at 40°C for 24 hours. LC-MS analysis identifies degradation products (e.g., hydrolysis of the nitrile to amide or carboxylic acid).
- Kinetic Studies : Pseudo-first-order rate constants (k) quantify degradation rates, guiding formulation strategies (e.g., lyophilization or encapsulation) .
Data Contradiction Analysis
Q. Why do synthetic yields vary significantly (30–96%) across studies for similar derivatives?
- Resolution :
- Catalyst Loading : Pd(PPh₃)₄ at 5 mol% vs. 2 mol% impacts cross-coupling efficiency.
- Oxygen Sensitivity : In situ protection with degassed solvents and nitrogen atmosphere improves nitro-reduction steps .
Experimental Design Considerations
Q. How to design a SAR study for this compound analogs targeting anticancer activity?
- Methodology :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
